4-Methyl-1-naphthylZinc bromide
Description
4-Methyl-1-naphthylzinc bromide is an organozinc reagent commonly utilized in organic synthesis, particularly in cross-coupling reactions such as Negishi couplings. Its structure consists of a naphthyl ring substituted with a methyl group at the 4-position, bonded to a zinc atom and a bromide counterion. Organozinc compounds like this are valued for their moderate reactivity, stability under specific conditions, and compatibility with diverse substrates.
Properties
Molecular Formula |
C11H9BrZn |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
bromozinc(1+);4-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RWOOMKXAODVYSC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[C-]C2=CC=CC=C12.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 4-methyl-1-naphthyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc metal in THF.
- Addition of 4-methyl-1-naphthyl bromide to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures until the formation of 4-Methyl-1-naphthylZinc bromide is complete .
Industrial Production Methods
Industrial production of 4-Methyl-1-naphthylZinc bromide follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Transmetalation: Transfers the 4-methyl-1-naphthyl group to other metals such as palladium or copper.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and acidic workup to yield alcohols.
Transmetalation: Requires the presence of a suitable metal catalyst (e.g., palladium or copper) and a base.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base such as triethylamine.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from coupling reactions with aryl halides or vinyl halides.
Scientific Research Applications
4-Methyl-1-naphthylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mechanism of Action
The mechanism of action of 4-Methyl-1-naphthylZinc bromide involves the transfer of the 4-methyl-1-naphthyl group to an electrophilic center. The zinc atom facilitates this transfer by stabilizing the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in various nucleophilic addition and coupling reactions .
Comparison with Similar Compounds
Comparison with Similar Organozinc and Brominated Compounds
Table 1: Key Properties of Comparable Brominated/Zinc Compounds
Reactivity and Stability
- Zinc bromide (ZnBr₂): Highly polar and hygroscopic, acting as a Lewis acid catalyst. Unlike organozinc reagents, it lacks carbon-zinc bonds and is primarily inorganic .
- Sepantronium bromide : Contains a brominated aromatic system but integrates nitrogen and oxygen functionalities, enabling biological targeting (e.g., survivin inhibition) .
- 4-Methyl-1-naphthylzinc bromide: Presumed to exhibit moderate air/moisture sensitivity typical of organozinc reagents.
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